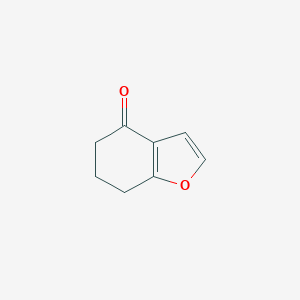

6,7-Dihydro-4(5H)-benzofuranone

Descripción general

Descripción

6,7-Dihydro-4(5H)-benzofuranone is an organic compound with the molecular formula C8H8O2. It is a lactone, a cyclic ester, and is known for its role as an intermediate in organic synthesis. This compound is utilized in various chemical reactions and has applications in pharmaceuticals, agrochemicals, and dyestuffs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

6,7-Dihydro-4(5H)-benzofuranone can be synthesized through several methods. One common synthetic route involves the cyclization of 2-(2-hydroxyphenyl)ethanol under acidic conditions. This reaction typically requires a strong acid such as sulfuric acid or hydrochloric acid and is conducted at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is purified through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dihydro-4(5H)-benzofuranone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzofuranone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield 4-hydroxy-6,7-dihydrobenzofuran using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lactone ring is opened and substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 4-Hydroxybenzofuranone

Reduction: 4-Hydroxy-6,7-dihydrobenzofuran

Substitution: Various substituted benzofuranones depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

6,7-Dihydro-4(5H)-benzofuranone is widely used as an intermediate in the synthesis of various complex organic molecules. It acts as a building block for:

- The total synthesis of curzerenone and epicurzerenone.

- Derivatives that exhibit significant biological activities, such as H+/K+-ATPase inhibitors.

Biological Activities

Research indicates that derivatives of this compound possess potential therapeutic properties:

- Antimicrobial Activity: Studies have shown that certain derivatives can inhibit the growth of various microorganisms.

- Anticancer Properties: Compounds derived from this benzofuranone exhibit antiproliferative effects against cancer cell lines.

- H+/K+-ATPase Inhibition: Some derivatives show promise as anti-ulcer agents due to their inhibitory effects on this enzyme.

Pharmaceutical Applications

The compound serves as a precursor in the synthesis of pharmaceutical agents. For instance:

- Derivatives synthesized from this compound are being explored for their potential use in treating gastric ulcers and other gastrointestinal disorders.

Industrial Uses

In addition to its applications in pharmaceuticals, this compound is utilized in:

- The production of agrochemicals.

- The development of dyestuffs, contributing to new materials and products in various industries.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various derivatives synthesized from this compound. The results indicated that specific modifications to the compound enhanced its efficacy against several cancer cell lines, demonstrating its potential as a lead compound for drug development.

Case Study 2: H+/K+-ATPase Inhibitors

Research focused on synthesizing oxime and oxime ether derivatives from this compound. These derivatives exhibited significant H+/K+-ATPase inhibitory activity, suggesting their potential role as anti-ulcer agents. The structure-activity relationship (SAR) studies highlighted how different substituents influenced their biological activity.

Mecanismo De Acción

The mechanism of action of 6,7-Dihydro-4(5H)-benzofuranone involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

6,7-Dihydro-4(5H)-benzothiophenone: Similar in structure but contains a sulfur atom instead of an oxygen atom.

4-Hydroxybenzofuranone: An oxidized form of 6,7-Dihydro-4(5H)-benzofuranone.

4-Hydroxy-6,7-dihydrobenzofuran: A reduced form of this compound.

Uniqueness

This compound is unique due to its lactone structure, which imparts specific chemical reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Actividad Biológica

Overview

6,7-Dihydro-4(5H)-benzofuranone (C8H8O2) is an organic compound classified as a lactone, specifically a cyclic ester. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive review of the biological activity of this compound, including its potential therapeutic applications, structure-activity relationships, and relevant case studies.

- Molecular Formula : C8H8O2

- Molecular Weight : 136.15 g/mol

- Melting Point : 30–34 °C

- Boiling Point : 115–118 °C (at 16 mmHg)

Antitumor Activity

This compound and its derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:

- In vitro Studies : A series of benzofuran derivatives demonstrated promising antitumor activity against human ovarian cancer cell lines. For instance, compounds synthesized via microwave-assisted methods showed IC50 values of 11 μM to 12 μM, indicating potent anticancer effects .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound 32 | A2780 (Ovarian) | 12 |

| Compound 33 | A2780 (Ovarian) | 11 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that benzofuran derivatives possess antibacterial and antifungal activities, making them potential candidates for new antibiotic agents .

Anti-inflammatory and Antioxidant Effects

Research highlights the anti-inflammatory properties of this compound derivatives. These compounds inhibit the production of pro-inflammatory cytokines and exhibit antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. Modifications at various positions on the benzofuran ring can enhance or diminish its biological efficacy:

- Substituents : The presence of specific functional groups at the C-2 position has been identified as critical for cytotoxic activity. For example, introducing halogen or alkyl groups can improve potency against cancer cells .

Case Studies

- Anticancer Efficacy : A study focused on the synthesis of novel benzofuran derivatives evaluated their effects on breast (MCF-7) and prostate (PC-3) cancer cell lines. The results indicated that certain derivatives exhibited enhanced antitumor activity compared to unsubstituted benzofuran rings .

- H+/K+-ATPase Inhibition : Several oxime and oxime ether derivatives derived from this compound demonstrated significant inhibition of H+/K+-ATPase, suggesting their potential as anti-ulcer agents.

Propiedades

IUPAC Name |

6,7-dihydro-5H-1-benzofuran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXWQOYPYNPSVRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369932 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16806-93-2 | |

| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6,7-dihydrobenzofuran-4(5H)-one?

A1: The molecular formula is C8H8O2, and its molecular weight is 136.15 g/mol.

Q2: Are there efficient synthetic routes for 6,7-dihydrobenzofuran-4(5H)-ones?

A2: Yes, several methods have been developed, showcasing the compound's versatility:

- Gold(I)-catalyzed transformations: This method utilizes 1-(arylethynyl)-7-oxabicyclo[4.1.0]-heptan-2-ones as starting materials, with the choice of ligand dictating the final product – either 6,7-dihydrobenzofuran-4(5H)-ones or benzofurans. []

- Lewis acid-catalyzed domino reactions: This approach employs (Z)-3-hexene-2,5-dione and 1,3-dicarbonyls, producing 3-methyl-6,7-dihydrobenzofuran-4(5H)-ones with high yields. []

- Rh(III)-catalyzed C-H annulation: This strategy involves the reaction of cis-stilbene acids with 2-diazo-1,3-diketones, yielding either 6,7-dihydrobenzofuran-4(5H)-ones or α-pyrones depending on the diazo compound used. []

- Solvent-free reactions: These methods offer environmentally friendly alternatives. One such approach involves reacting 5,5-dimethyl-1,3-cyclohexanedione with an aryl aldehyde and an isocyanide under microwave irradiation. [] Another uses H2SO4•SiO2 as a catalyst for the condensation of 3-methyl-6,7-dihydrobenzofuran-4(5H)-one with aldehydes. [, ]

Q3: How is the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives confirmed?

A3: Various spectroscopic techniques are employed, including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Electrospray Ionization Mass Spectrometry (ESI-MS). [, , , ] X-ray crystallography has also been used to determine the crystal structure of specific derivatives. [, ]

Q4: Are there any notable catalytic applications of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A4: While the provided research focuses primarily on the synthesis and biological activity of 6,7-dihydrobenzofuran-4(5H)-one derivatives, its use as a building block in organic synthesis is evident. For instance, the compound serves as a key intermediate in the total synthesis of curzerenone and epicurzerenone. []

Q5: What are the potential biological activities of 6,7-dihydrobenzofuran-4(5H)-one derivatives?

A5: Research suggests potential applications in:

- H+/K+-ATPase Inhibition: Several 2-phenyl-6,7-dihydrobenzofuran-4(5H)-one oxime and oxime ether derivatives exhibit significant H+/K+-ATPase inhibitory activity, suggesting potential as anti-ulcer agents. [, ]

- Photochemotherapy: 3-Acyl-2H-furo[2,3-h]-1-benzopyran-2-ones, synthesized from 6,7-dihydrobenzofuran-4(5H)-one derivatives, display antiproliferative activity and hold promise as non-toxic agents for photochemotherapy. []

Q6: How does the structure of 6,7-dihydrobenzofuran-4(5H)-one derivatives affect their biological activity?

A6: Structure-activity relationship (SAR) studies highlight the impact of modifications on biological activity. For example, in H+/K+-ATPase inhibitors, the presence and nature of substituents on the oxime moiety significantly influence potency. [, ]

Q7: Have computational methods been used to study 6,7-dihydrobenzofuran-4(5H)-one?

A8: Yes, computational thermochemistry studies have been conducted on 6,7-dihydro-4(5H)-benzofuranone. [] These studies can provide valuable insights into the molecule's thermodynamic properties and guide further research.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.